10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole
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Overview
Description
10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the family of indolo[3,2-a]carbazoles, which are characterized by their fused ring systems that include indole and carbazole units. The addition of a phenyl group and a benzofuro moiety further enhances its chemical complexity and potential functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions to form the fused ring system. For instance, starting materials such as substituted indoles and carbazoles can be reacted under acidic or basic conditions to promote cyclization and formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Additionally, the use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole involves its interaction with specific molecular targets and pathways. For instance, its planar structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
10,15-Dihydro-5H-diindolo[3,2-a3’,2’-c]carbazole: Known for its high thermal stability and electronic properties.
Polycarbazole derivatives: Exhibiting excellent optoelectronic properties and used in nanodevices and electrochemical transistors.
Indolo[3,2-a]carbazole-based HTMs: Developed as alternatives to expensive benchmark HTMs in perovskite solar cells.
Uniqueness
10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole stands out due to its unique combination of structural elements, including the phenyl group and benzofuro moiety.
Properties
Molecular Formula |
C30H18N2O |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
27-phenyl-9-oxa-18,27-diazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene |
InChI |
InChI=1S/C30H18N2O/c1-2-10-18(11-3-1)32-23-16-8-5-13-20(23)25-28-26(19-12-4-7-15-22(19)31-28)30-27(29(25)32)21-14-6-9-17-24(21)33-30/h1-17,31H |
InChI Key |
ZPEBTGMUYLJZQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=C(C6=C4NC7=CC=CC=C76)OC8=CC=CC=C85 |
Origin of Product |
United States |
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